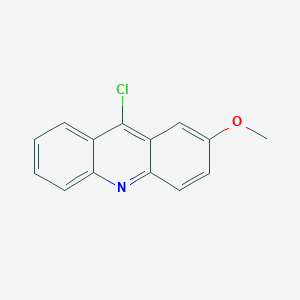

9-Chloro-2-methoxyacridine

Vue d'ensemble

Description

9-Chloro-2-methoxyacridine is a chemical compound belonging to the acridine family. Acridines are known for their diverse applications in various fields, including medicinal chemistry and molecular biology. This compound is characterized by the presence of a chlorine atom at the ninth position and a methoxy group at the second position on the acridine ring. It is primarily used as a fluorescent probe and has significant applications in DNA intercalation studies.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 9-Chloro-2-methoxyacridine typically involves the reaction of 6,9-dichloro-2-methoxyacridine with phenol and ammonium carbonate. This reaction yields 6-chloro-2-methoxy-acridin-9-ylamine, which can be further processed to obtain this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 9-Chloro-2-methoxyacridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the ninth position can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

Intercalation with DNA: It forms complexes with DNA, which can be studied using various spectroscopic techniques.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted acridines can be formed.

Oxidation Products: Oxidized derivatives of this compound.

Reduction Products: Reduced forms of the compound with altered functional groups.

Applications De Recherche Scientifique

Fluorescent Probing and Membrane Studies

ACMA is widely utilized as a fluorescent probe to study energy transduction processes across biological membranes. Research involving the cyanobacterium Plectonema boryanum demonstrated that ACMA can effectively monitor both light-driven electron transfer and dark endogenous respiration within thylakoid membranes. The compound's fluorescence response is sensitive to various inhibitors, indicating its utility in exploring membrane dynamics and proton gradients .

Key Findings:

- Fluorescence Behavior: ACMA exhibits dualistic fluorescence behavior, with quenching and enhancement observed under different conditions.

- Proton Gradient Sensitivity: The compound's fluorescence is quenched when a pH gradient forms, making it a valuable tool for studying proton-pumping activities of membrane-bound ATPases .

DNA Intercalation

9-Chloro-2-methoxyacridine is known for its ability to intercalate into DNA, specifically binding to poly(dA-dT) sequences. This property makes it a significant compound in molecular biology research, particularly in studies involving DNA structure and function.

Applications:

- Cell Permeability: ACMA's ability to cross cell membranes allows it to be used in live-cell imaging studies to investigate cellular processes involving DNA.

- Fluorescent Detection: The excitation/emission maxima of ACMA (∼419/483 nm) enable its use with various UV-light sources, facilitating compatibility with other fluorescent dyes .

Inhibition of Enzymatic Activity

Recent studies have explored the synthesis of derivatives of 6-chloro-2-methoxyacridine linked to aryl triazole groups, evaluating their inhibitory effects on α-glucosidase. This enzyme plays a critical role in carbohydrate metabolism, making these derivatives potential candidates for managing type 2 diabetes mellitus.

Research Insights:

- Potency Evaluation: A series of synthesized compounds demonstrated varying degrees of α-glucosidase inhibition, with some derivatives exhibiting significantly better potency than the clinically used drug acarbose.

- Mechanistic Studies: Kinetic studies revealed competitive inhibition behavior for the most potent derivative, providing insights into the interaction mechanism at the molecular level .

Data Table: α-Glucosidase Inhibition Potency

| Compound | IC50 (µM) | Comparison to Acarbose |

|---|---|---|

| 7a | 169.1 ± 0.9 | Significantly more potent |

| 7b | >750 | Unfavorable substitution |

| 7c | >750 | Unfavorable substitution |

| 7h | 98 | Eight-fold better than acarbose |

Potential Therapeutic Applications

The diverse applications of this compound extend into therapeutic realms due to its biological activity against various targets. Its derivatives are being investigated for potential anticancer properties and their ability to inhibit specific enzymes involved in metabolic disorders.

Case Studies:

Mécanisme D'action

The primary mechanism of action of 9-Chloro-2-methoxyacridine involves its ability to intercalate into DNA. This intercalation disrupts the normal structure of DNA, leading to inhibition of DNA replication and transcription. The compound selectively binds to poly(dA-dT) sequences, and its fluorescence properties change upon binding . Additionally, it can inhibit enzymes such as acetylcholinesterase, contributing to its biological effects .

Comparaison Avec Des Composés Similaires

9-Amino-6-chloro-2-methoxyacridine: Another acridine derivative with similar DNA intercalation properties.

6,9-Dichloro-2-methoxyacridine: A precursor in the synthesis of 9-Chloro-2-methoxyacridine.

Quinacrine: A related compound used as an antimalarial and for its DNA-binding properties.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct fluorescence properties and binding affinities. Its ability to selectively bind to certain DNA sequences and inhibit specific enzymes makes it a valuable tool in both research and potential therapeutic applications.

Activité Biologique

9-Chloro-2-methoxyacridine is a compound of significant interest in medicinal chemistry and biochemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential applications in various fields, particularly in the treatment of parasitic infections and cancer.

Target Interactions

The primary target of this compound is DNA, specifically the poly(dA-dT) sequences. The compound intercalates into DNA, leading to structural alterations that can inhibit essential cellular processes such as DNA replication and transcription. This intercalation is facilitated by the compound's ability to form stable complexes with DNA, which can be detected through various spectroscopic techniques .

Biochemical Pathways

The interaction of this compound with cellular membranes and DNA affects several biochemical pathways. For instance, it has been shown to influence vacuolar pH and ion transport mechanisms within cells. The fluorescence properties of the compound are also pH-dependent, indicating that its efficacy may vary with changes in the cellular environment.

Cellular Effects

This compound exhibits notable cytotoxic effects against various cell lines, including those associated with parasitic infections. In vitro studies have demonstrated its antiproliferative properties against Leishmania species and other pathogens . The compound's effectiveness can vary based on the structural modifications at the 7-position of the acridine ring, highlighting the importance of chemical structure in determining biological activity.

Antiparasitic Activity

Research has shown that this compound and its derivatives possess significant antileishmanial and antimalarial activities. For example, studies reported IC50 values for certain derivatives ranging from 30.8 nM to 68.1 nM against different strains of Plasmodium falciparum, indicating potent activity compared to traditional treatments .

Anticancer Properties

In addition to its antiparasitic effects, this compound has been investigated for potential anticancer properties. Its ability to induce apoptosis in cancer cells through DNA intercalation and subsequent disruption of cellular processes has been documented. This mechanism positions it as a candidate for further development in cancer therapeutics .

Case Studies

-

Antileishmanial Activity

A study evaluated various acridine derivatives, including this compound, against Leishmania infantum. The results indicated that certain substitutions enhanced activity while maintaining low cytotoxicity to human cells. The study emphasized the need for structural optimization to improve therapeutic efficacy . -

Fluorescent Probes in Cellular Studies

The compound has also been utilized as a fluorescent probe in studies investigating energy transduction in cyanobacterial membranes. The findings revealed that this compound could effectively monitor changes in membrane potential and metabolic activity, showcasing its versatility beyond direct therapeutic applications .

Summary of Biological Activities

| Activity Type | Target Organism/Cell Type | IC50 Value (nM) | Notes |

|---|---|---|---|

| Antileishmanial | Leishmania infantum | Varies by derivative | Structural modifications enhance activity |

| Antimalarial | Plasmodium falciparum | 30.8 - 68.1 | Potent against resistant strains |

| Anticancer | Various cancer cell lines | Varies | Induces apoptosis through DNA intercalation |

| Fluorescent probe | Cyanobacteria | N/A | Monitors membrane potential changes |

Propriétés

IUPAC Name |

9-chloro-2-methoxyacridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO/c1-17-9-6-7-13-11(8-9)14(15)10-4-2-3-5-12(10)16-13/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGAMCDWSLKLEJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C3=CC=CC=C3N=C2C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20497615 | |

| Record name | 9-Chloro-2-methoxyacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20497615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16492-13-0 | |

| Record name | 9-Chloro-2-methoxyacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20497615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 9-Chloro-2-methoxyacridine in the synthesis of new compounds?

A1: this compound serves as a crucial starting material for synthesizing novel biacridinyl atropisomers. [] This compound is particularly important in preparing 2,2'-dihydroxy-9,9'-biacridine, a symmetric ligand with potential applications in various fields. []

Q2: Can you provide details about the structure of 2,2'-di(p-chlorobenzoyloxy)-9,9'-biacridinyl (5) and (9,9'-bisacridinyl)-2,2'-dihydroxy-bis-(camphanate) ester (13) obtained from this compound?

A2: X-ray crystallography studies revealed that both 2,2'-di(p-chlorobenzoyloxy)-9,9'-biacridinyl (5) and (9,9'-bisacridinyl)-2,2'-dihydroxy-bis-(camphanate) ester (13) exhibit a unique "scissor-like" host conformation. [] Interestingly, these structures demonstrate the ability to include guest molecules, such as chloroform and acetonitrile. [] This host-guest chemistry opens up possibilities for applications in molecular recognition and separation sciences.

Q3: Why is there a focus on improving the synthesis of this compound?

A3: The development of an improved synthesis for this compound is crucial for facilitating further research and potential applications of this compound and its derivatives. [, ] A more efficient and scalable synthesis would enable the production of larger quantities of the compound, which is essential for extensive investigations into its properties and potential uses.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.